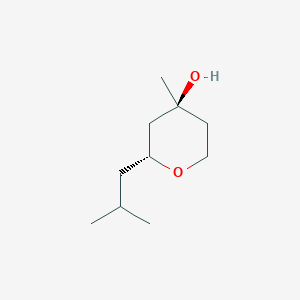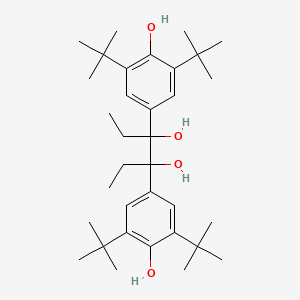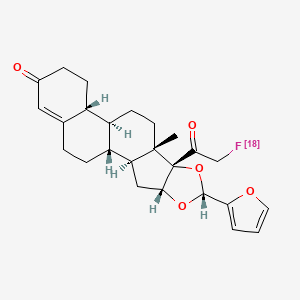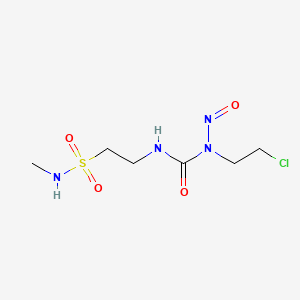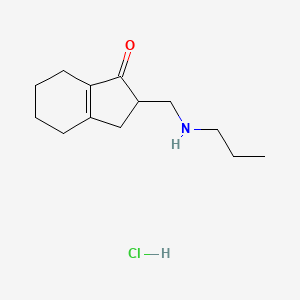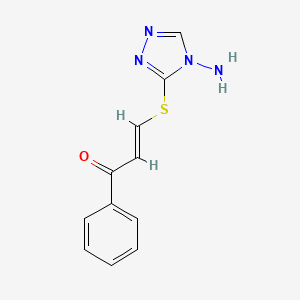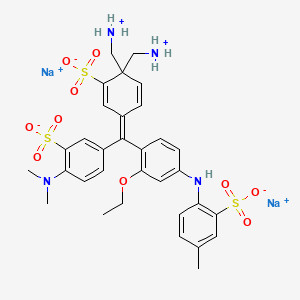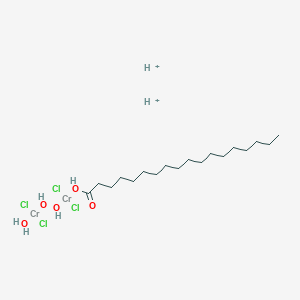
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) is a complex chemical compound with the molecular formula C18H42Cl4Cr2O5+2 It is known for its unique structure, which includes chromium atoms coordinated with stearate and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) typically involves the reaction of chromium chloride with stearic acid in the presence of hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{CrCl}3 + \text{C}{18}\text{H}_{36}\text{O}_2 + \text{H}2\text{O}2 \rightarrow \text{C}{18}\text{H}{42}\text{Cl}_4\text{Cr}_2\text{O}_5 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of organic substrates.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of chromium.
Substitution: The chloride and hydroxyl groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various organic or inorganic ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions may produce lower oxidation state chromium complexes.
Wissenschaftliche Forschungsanwendungen
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as an oxidizing agent in various chemical reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism by which dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) exerts its effects involves its ability to coordinate with various substrates. The chromium centers can undergo redox reactions, facilitating the transfer of electrons. The stearate and hydroxyl groups play a role in stabilizing the complex and enhancing its reactivity. Molecular targets and pathways involved include interactions with organic molecules and potential binding to biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromium(III) stearate: Similar in structure but lacks the tetrachloro and hydroxyl groups.
Chromium(III) chloride: A simpler chromium compound without the stearate ligand.
Chromium(III) hydroxide: Contains hydroxyl groups but lacks the stearate and chloride ligands.
Uniqueness
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) is unique due to its combination of stearate, chloride, and hydroxyl ligands, which confer distinct chemical properties
Eigenschaften
CAS-Nummer |
29632-23-3 |
|---|---|
Molekularformel |
C18H42Cl4Cr2O5+2 |
Molekulargewicht |
584.3 g/mol |
IUPAC-Name |
dichlorochromium;hydrogen peroxide;hydron;octadecanoic acid;hydrate |
InChI |
InChI=1S/C18H36O2.4ClH.2Cr.H2O2.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;;;;;1-2;/h2-17H2,1H3,(H,19,20);4*1H;;;1-2H;1H2/q;;;;;2*+2;;/p-2 |
InChI-Schlüssel |
CDBPADTYVQPJPQ-UHFFFAOYSA-L |
Kanonische SMILES |
[H+].[H+].CCCCCCCCCCCCCCCCCC(=O)O.O.OO.Cl[Cr]Cl.Cl[Cr]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


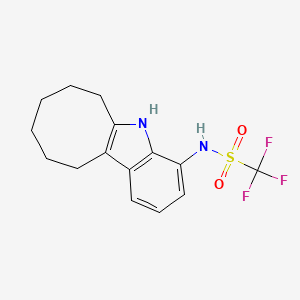
![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide](/img/structure/B12752136.png)

